

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenoxy)propylamine

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)propylamine

Cat. No.: B1306395

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This guide provides an in-depth technical analysis of the expected spectroscopic data for **3-(4-Methylphenoxy)propylamine**, a compound of interest in materials science and pharmaceutical development. As experimental spectra for this specific molecule are not readily available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon data from analogous structures, we will outline the expected spectral characteristics and provide robust protocols for their acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra.

Caption: Molecular structure of **3-(4-Methylphenoxy)propylamine** with key proton environments labeled for NMR analysis.

The following sections will detail the expected outcomes from ^1H NMR, ^{13}C NMR, IR, and MS analyses, providing a comprehensive spectroscopic profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **3-(4-Methylphenoxy)propylamine**, both ^1H and ^{13}C NMR will provide invaluable information about its carbon-hydrogen framework.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integrations are summarized below. These predictions are based on the analysis of similar structures and established chemical shift tables.^[1]

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|-------|------------------------------------------------------|--------------------------|---------------|-------------|---------------------------------------------------------------------------------------------------|
| a | -CH ₂ -NH ₂ | ~ 2.8 - 3.0 | Triplet | 2H | Adjacent to an electron-withdrawing amine group. |
| b | -CH ₂ -CH ₂ -CH ₂ - | ~ 1.9 - 2.1 | Quintet | 2H | Methylene group flanked by two other methylene groups. |
| c | -O-CH ₂ - | ~ 4.0 - 4.2 | Triplet | 2H | Adjacent to an electronegative oxygen atom. |
| d | Ar-H | ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons ortho to the ether linkage. |
| e | Ar-H | ~ 7.0 - 7.2 | Doublet | 2H | Aromatic protons meta to the ether linkage. |
| f | -NH ₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H | Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent. |

| | | | | | |
|---|--------------------|-------|---------|----|---------------------------------------------|
| g | Ar-CH ₃ | ~ 2.3 | Singlet | 3H | Methyl group attached to the aromatic ring. |
|---|--------------------|-------|---------|----|---------------------------------------------|

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on its structure, we anticipate 8 distinct signals.

| Carbon Environment | Predicted δ (ppm) | Rationale |
|------------------------------------------------------|--------------------------|-----------------------------------------------------------------|
| -CH ₂ -NH ₂ | ~ 40 - 45 | Aliphatic carbon attached to a nitrogen atom. |
| -CH ₂ -CH ₂ -CH ₂ - | ~ 28 - 32 | Aliphatic carbon in the middle of the propyl chain. |
| -O-CH ₂ - | ~ 65 - 70 | Aliphatic carbon attached to an oxygen atom. |
| Ar-C (ipso to -OCH ₂) | ~ 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |
| Ar-C (ortho to -OCH ₂) | ~ 114 - 118 | Aromatic carbons shielded by the electron-donating ether group. |
| Ar-C (meta to -OCH ₂) | ~ 128 - 132 | Aromatic carbons. |
| Ar-C (para to -OCH ₂) | ~ 130 - 135 | Aromatic carbon bearing the methyl group. |
| Ar-CH ₃ | ~ 20 - 25 | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(4-Methylphenoxy)propylamine**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **3-(4-Methylphenoxy)propylamine** is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.^[2]

| Wavenumber (cm ⁻¹) | Vibration | Intensity | Rationale |
|--------------------------------|-------------------------------|-------------------|-------------------------------------------------------------|
| 3400 - 3250 | N-H stretch (primary amine) | Medium, two bands | Characteristic of a primary amine. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak | Aromatic C-H bonds. |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Aliphatic C-H bonds in the propyl and methyl groups. |
| 1600 - 1475 | C=C stretch (aromatic) | Medium | Aromatic ring skeletal vibrations. |
| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretch. |
| 1050 - 1000 | C-O stretch (alkyl ether) | Strong | Symmetric C-O-C stretch. |
| 850 - 800 | C-H bend (para-disubstituted) | Strong | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the neat liquid or solid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion (M^+): The molecular weight of **3-(4-Methylphenoxy)propylamine** ($\text{C}_{10}\text{H}_{15}\text{NO}$) is 165.23 g/mol. Therefore, the molecular ion peak is expected at $m/z = 165$.
- Key Fragmentation Pathways:
 - Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a base peak at $m/z = 30$ ($[\text{CH}_2=\text{NH}_2]^+$).
[\[3\]](#)
 - Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment corresponding to the p-cresol radical cation at $m/z = 108$.
 - Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would result in a phenoxy radical and a propylamine cation, with a fragment at $m/z = 58$ ($[\text{CH}_2(\text{CH}_2)_2\text{NH}_2]^+$).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

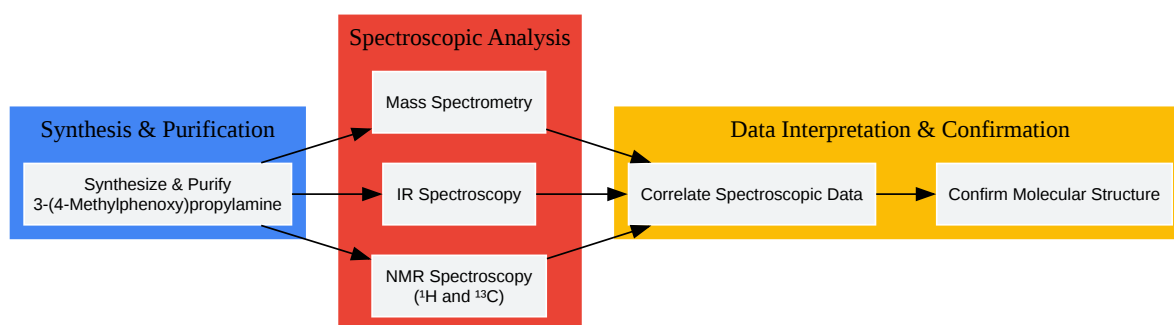
- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

- Inject a small volume (e.g., 1 μ L) of the solution into the GC.
- The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
- The molecules are ionized by a high-energy electron beam (typically 70 eV).
- The resulting ions are separated by their mass-to-charge ratio and detected.

Overall Workflow for Spectroscopic Characterization

The comprehensive characterization of **3-(4-Methylphenoxy)propylamine** should follow a logical workflow to ensure all necessary data is collected and interpreted correctly.



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Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of **3-(4-Methylphenoxy)propylamine**.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-(4-Methylphenoxy)propylamine**. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and purity of this compound. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of any subsequent research.

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